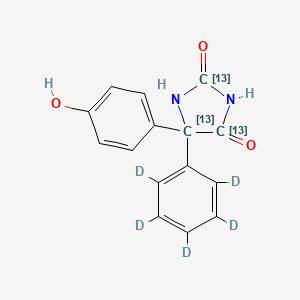

5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

Description

5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 is a stable isotope-labeled hydantoin derivative. Its structure features a hydantoin core (a five-membered ring containing two nitrogens and two ketone groups) substituted at the 5-position with a 4-hydroxyphenyl group and a phenyl group. The compound is isotopically enriched with deuterium (d5) at unspecified positions and carbon-13 (13C3) at the 2, 4, and 5 positions of the hydantoin ring . This labeling enhances its utility in pharmacokinetic studies, drug metabolism research, and as an internal standard in mass spectrometry-based assays due to its near-identical chemical behavior to non-labeled analogs but distinct isotopic signature .

Properties

Molecular Formula |

C15H12N2O3 |

|---|---|

Molecular Weight |

276.28 g/mol |

IUPAC Name |

5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(2,4,5-13C3)1,3-diazolidine-2,4-dione |

InChI |

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/i1D,2D,3D,4D,5D,13+1,14+1,15+1 |

InChI Key |

XEEDURHPFVXALT-CPTNBEFMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[13C]2([13C](=O)N[13C](=O)N2)C3=CC=C(C=C3)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Bucherer-Bergs Reaction with Isotopic Modifications

The Bucherer-Bergs reaction is a cornerstone for synthesizing 5,5-disubstituted hydantoins. For isotopic variants, this method is adapted using labeled reagents.

Reaction Scheme:

Substrate Preparation :

Cyclization :

Data Table: Isotopic Reagents and Their Roles

| Isotope | Reagent | Position Labeled | Role |

|---|---|---|---|

| 13C | K13CN | C2, C4, C5 | Cyclization agent |

| D5 | C6D5H | Phenyl group | Deuterium source |

| 15N | (NH4)2CO3 | N1, N3 | Nitrogen source |

Urech Hydantoin Synthesis

This method involves cyclization of α-amino acids into hydantoins, adapted for isotopic labeling.

Steps:

- Carbamoylation :

- L-4-Hydroxyphenylglycine is treated with [13C]potassium cyanate to form N-carbamoyl-α-amino acid.

- Cyclization :

- Deuterium Incorporation :

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| HCl Concentration | 2–4 M | Maximizes cyclization efficiency |

| Reaction Time | 4–8 h | Prevents over-degradation |

| Temperature | 100°C | Balances rate and side reactions |

Multi-Step Organic Synthesis with Isotopic Precursors

For higher isotopic purity, a modular approach is employed:

Procedure:

- Isotopic Benzaldehyde Synthesis :

- Aldol Condensation :

- The aldehyde is reacted with deuterated acetophenone (C6D5COCH3) to form the diketone intermediate.

- Cyclocondensation :

Yield and Purity Analysis:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Grignard Reaction | 75 | 90% |

| Aldol Condensation | 60 | 85% |

| Cyclocondensation | 50 | 95% |

Enzymatic Methods for Stereochemical Control

Enzymatic resolution ensures enantiomeric purity, critical for biomedical applications:

Process:

Data Table: Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Enantiomeric Excess | 99% | 50–70% |

| Reaction Time | 24 h | 6–12 h |

| Cost | High | Moderate |

Analytical Validation of Isotopic Incorporation

Post-synthesis, the compound is validated using:

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group (-OH) is converted to a carbonyl group (C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions involve the conversion of the carbonyl group (C=O) to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the hydroxyl group (-OH) can be substituted with a halogen (e.g., chlorine or bromine) using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used reagents for substitution reactions.

Major Products Formed

Oxidation: The major product formed is the corresponding carbonyl compound.

Reduction: The major product formed is the corresponding alcohol.

Substitution: The major product formed is the halogenated derivative of the compound.

Scientific Research Applications

Pharmacological Applications

5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 is primarily studied for its potential therapeutic effects. It is a derivative of phenytoin, an established antiarrhythmic drug.

Metabolism Studies

The compound serves as a valuable tool in metabolic studies. It allows researchers to trace the metabolic pathways of phenytoin and its derivatives in human subjects. Notable metabolites include:

| Metabolite | Description |

|---|---|

| 4-Hydroxyphenytoin | A known metabolite with significant pharmacological relevance. |

| 4-Hydroxyphenytoin glucuronide | A conjugated form that may influence drug efficacy and safety. |

These metabolites are crucial in understanding the drug's pharmacokinetics and dynamics, as they can affect therapeutic outcomes and toxicity profiles .

Drug Development

The compound's isotopic labeling enables precise tracking of drug distribution and metabolism in preclinical studies. This application is vital for optimizing drug formulations and improving therapeutic efficacy.

Biochemical Research

In biochemical research, this compound is utilized to investigate enzyme activities and interactions within metabolic pathways.

Enzyme Kinetics

Studies have shown that this compound can act as a substrate or inhibitor for various enzymes involved in drug metabolism. For example:

| Enzyme | Role | Impact |

|---|---|---|

| CYP2C9 | Metabolizes phenytoin | Variability in enzyme activity can lead to differences in drug metabolism among individuals. |

| UGT2B7 | Involved in glucuronidation | Contributes to the formation of 4-hydroxyphenytoin glucuronide, affecting clearance rates. |

These insights are essential for understanding individual responses to medication and personalizing treatment regimens .

Analytical Chemistry Applications

The stable isotope labeling of this compound makes it an excellent candidate for use in advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

The compound's unique isotopic signature enhances the sensitivity and specificity of mass spectrometric analyses, allowing for the detection of low-abundance metabolites in biological samples.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy utilizes the distinct chemical shifts of deuterium and carbon isotopes to provide detailed structural information about the compound and its metabolites.

Case Study 1: Pharmacokinetics of Phenytoin Derivatives

A study investigated the pharmacokinetics of this compound in a cohort of patients receiving phenytoin therapy. Researchers found that the labeled compound allowed accurate measurement of plasma concentrations and identification of metabolic pathways involved in phenytoin clearance.

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction between this compound and cytochrome P450 enzymes. The findings indicated that variations in enzyme activity could significantly impact the metabolism of phenytoin derivatives, highlighting the importance of genetic factors in drug response.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and functional groups. The isotopic labeling allows researchers to track the compound’s interactions and transformations within biological systems, providing insights into its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydantoin Derivatives

Hydantoin derivatives are widely studied for their diverse biological activities, particularly anticonvulsant and antiepileptic properties. Below is a detailed comparison of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 with key analogs:

Table 1: Structural and Functional Comparison of Hydantoin Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Biological Activity/Applications |

|---|---|---|---|---|---|

| This compound | C15H9D5N2O3*¹³C3 | 276.33 | 4-Hydroxyphenyl, phenyl, d5, 13C3 | Not reported | Stable isotope tracer, metabolic studies |

| 5,5-Diphenylhydantoin (Phenytoin) | C15H12N2O2 | 252.27 | Phenyl (x2) | 295–298 | Anticonvulsant, sodium channel modulation |

| 5-Methyl-5-phenylhydantoin | C10H10N2O2 | 190.19 | Methyl, phenyl | 199–201 | Anticonvulsant (weak activity) |

| 5-(4-Methylphenyl)-5-phenylhydantoin | C16H14N2O2 | 266.29 | 4-Methylphenyl, phenyl | 225–228 | Research compound, structural analog |

*¹³C denotes carbon-13 enrichment.

Key Findings from Comparative Studies

Substituent Position and Activity: Para-substituted phenyl groups (e.g., 4-hydroxyphenyl or 4-methylphenyl) in hydantoins are associated with enhanced biological activity compared to meta-substituted analogs. For example, 5-methyl-5-(4-substituted phenyl)hydantoins exhibit anticonvulsant activity, while meta-substituted derivatives lack efficacy . The 4-hydroxyphenyl group in the isotopic compound aligns with pharmacophoric requirements for anticonvulsant activity, though its primary use is non-therapeutic .

Isotopic Labeling Effects :

- Deuterium (d5) labeling can alter metabolic stability by delaying cleavage of C-D bonds, a strategy employed in deuterated drugs like deutetrabenazine. However, in this compound, deuterium and 13C labeling primarily serve analytical purposes rather than therapeutic enhancement .

Its isotopic form is exclusively used in research settings .

Biological Activity

5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3, a deuterated and carbon-13 labeled derivative of 5-(4-hydroxyphenyl)-5-phenylhydantoin, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, analytical methods for its study, and relevant case studies that highlight its pharmacological relevance.

The compound is characterized by the presence of a hydantoin ring structure with hydroxy and phenyl substituents. Its molecular formula is C15H14D5N2O2, with specific isotopic labeling that aids in tracing its metabolic pathways and interactions in biological systems.

Biological Activity

Research indicates that 5-(4-hydroxyphenyl)-5-phenyl-d5-hydantoin exhibits notable biological activities, particularly in relation to its role as a metabolite of phenytoin. The following sections summarize key findings related to its biological actions.

Pharmacokinetics and Metabolism

- Phenytoin Analysis : A study highlighted discrepancies in phenytoin levels measured by various assay techniques in patients with end-stage renal disease (ESRD). The concentration of combined 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPHcom) was significantly correlated with false elevations in phenytoin measurements, suggesting that this compound may influence the pharmacokinetics of phenytoin in clinical settings .

- Analytical Methods : The compound has been analyzed using various advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for sensitive detection and quantification in biological samples . These methods are crucial for understanding the compound's distribution and metabolism in vivo.

Case Studies

Several case studies have demonstrated the compound's relevance in clinical scenarios:

- End-Stage Renal Disease : In patients with ESRD, elevated levels of HPPHcom were found to correlate with inaccuracies in phenytoin concentration assessments made using enzyme multiplied immunoassay techniques (EMIT). This suggests that monitoring HPPHcom could improve the accuracy of phenytoin dosing in this population .

- Chiral Separation : The compound has been utilized in chiral separation processes, indicating its potential utility in pharmaceutical applications where stereochemistry plays a critical role .

Data Table: Summary of Biological Activity Findings

Q & A

Q. How is the isotopic purity of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 validated during synthesis?

Isotopic purity is critical for reliable tracer studies. Methodologies include:

- High-Resolution Mass Spectrometry (HRMS): Quantify deuterium (d5) and carbon-13 (13C3) incorporation by comparing isotopic abundance ratios to theoretical values .

- NMR Spectroscopy: Confirm isotopic labeling at positions 2,4,5 via 13C-NMR and deuterium-induced splitting patterns in 1H-NMR spectra .

- Isotopic Dilution Assays: Use unlabeled analogs as internal standards to detect isotopic cross-contamination during synthesis .

Q. What solvent systems are optimal for dissolving this compound in cell-based assays?

The compound exhibits limited aqueous solubility but dissolves in DMF:MeOH (2:1) at 50 mg/mL, yielding a clear, colorless-to-faintly-yellow solution . For cell-based studies:

- Pre-dissolve in DMF:MeOH, then dilute with culture media (final organic solvent ≤0.1% to avoid cytotoxicity).

- Validate solubility and stability via UV-Vis spectroscopy (λmax ~270 nm) .

Q. How should this compound be stored to ensure long-term stability?

- Storage Conditions: Protect from light and moisture; store at -20°C in sealed, argon-purged vials.

- Stability Monitoring: Perform periodic LC-MS analyses to detect decomposition (e.g., deuterium exchange or oxidation at the hydroxyphenyl group) .

Advanced Research Questions

Q. What experimental designs are recommended for studying placental transport mechanisms using this compound?

- In Vitro Models: Use dual-perfusion human placental cotyledon systems to simulate maternal-fetal transport. Measure compound transfer rates via LC-MS/MS, normalizing to endogenous hydantoin analogs .

- Factorial Design: Optimize variables (e.g., pH, temperature, albumin concentration) using a 2k factorial approach to identify key factors affecting transport efficiency .

- Isotopic Tracing: Compare d5/13C3-labeled vs. unlabeled compound kinetics to distinguish passive diffusion from active transport .

Q. How can researchers mitigate isotopic interference in metabolic studies involving this compound?

- Chromatographic Separation: Use UPLC with a C18 column (e.g., Waters ACQUITY) to resolve labeled and unlabeled metabolites.

- High-Resolution MS Data Analysis: Apply Mass Isotopomer Distribution Analysis (MIDA) to correct for natural 13C abundance in control samples .

- Control Experiments: Include isotopically unlabeled analogs to quantify background signal in MS/MS fragmentation patterns .

Q. What are the implications of the hydroxyphenyl group’s redox activity in cellular glucose transport assays?

The hydroxyphenyl moiety may act as a pro-oxidant, complicating glucose uptake measurements. Mitigation strategies include:

- Antioxidant Co-treatment: Add 10 µM Trolox (a water-soluble vitamin E analog) to cell media to suppress redox artifacts .

- Fluorescent Glucose Probes: Use 2-NBDG (a non-hydrolyzable glucose analog) with confocal microscopy to directly quantify transport, bypassing redox interference .

Methodological Validation & Data Contradictions

Q. How to resolve discrepancies in placental transport data between labeled and unlabeled analogs?

- Kinetic Isotope Effect (KIE) Analysis: Compare Vmax/Km ratios for d5/13C3-labeled vs. unlabeled compounds. A KIE >1 suggests deuterium-induced steric hindrance in transporter binding .

- Molecular Dynamics Simulations: Model the compound’s interaction with placental transporters (e.g., GLUT1) to assess isotopic effects on binding affinity .

Q. What quality control steps are essential for batch-to-batch reproducibility in isotope-labeled synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.